ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. The starting materials typically include 4-methoxy-3-nitrobenzoic acid and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The synthetic route may involve esterification, nitration, and amide formation reactions under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitro and carboxylate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different amine derivatives.
Scientific Research Applications
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiophene ring can interact with biological receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate: This compound has a similar structure but with a different ester group.
Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate: Another similar compound with a different carboxylate group. These compounds share functional groups and structural motifs, but their reactivity and applications may differ due to variations in their molecular structures
Properties
Molecular Formula |
C19H20N2O6S |
---|---|
Molecular Weight |
404.4g/mol |
IUPAC Name |
ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c1-3-27-19(23)16-12-6-4-5-7-15(12)28-18(16)20-17(22)11-8-9-14(26-2)13(10-11)21(24)25/h8-10H,3-7H2,1-2H3,(H,20,22) |
InChI Key |
HHSDIMUWWWBTHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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